molecular formula C30H27BrN4OS B11085153 1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11085153
M. Wt: 571.5 g/mol
InChI Key: LIFDVHOKGDYGFE-UHFFFAOYSA-N
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Description

1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes bromophenoxy, methylphenyl, and phenyl groups

Preparation Methods

The synthesis of 1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the bromophenoxy and methylphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using common reagents such as sodium iodide or potassium fluoride.

    Hydrolysis: The compound can undergo hydrolysis to form corresponding acids or alcohols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide include:

These compounds share some structural similarities but differ in their core structures and functional groups, which can lead to different chemical properties and applications.

Properties

Molecular Formula

C30H27BrN4OS

Molecular Weight

571.5 g/mol

IUPAC Name

2-[(4-bromophenoxy)methyl]-N-(3-methylphenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H27BrN4OS/c1-20-8-7-11-23(18-20)32-29(37)28-27(21-9-3-2-4-10-21)25-12-5-6-17-34-26(33-35(28)30(25)34)19-36-24-15-13-22(31)14-16-24/h2-4,7-11,13-16,18H,5-6,12,17,19H2,1H3,(H,32,37)

InChI Key

LIFDVHOKGDYGFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=CC=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

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